1-phenylcyclobutane-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
1080636-61-8 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-phenylcyclobutane-1,3-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |
InChI Key |
FNXXGXJMTUWDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylcyclobutane 1,3 Diol and Analogs
Strategies for Cyclobutane (B1203170) Ring Construction
The formation of the cyclobutane core is a critical step in the synthesis of 1-phenylcyclobutane-1,3-diol. Several methodologies have been developed for the construction of this strained ring system, each with its own advantages and limitations.
[2+2] Cycloaddition Approaches
[2+2] cycloaddition reactions are a powerful and widely utilized method for the synthesis of cyclobutane rings. orgsyn.org These reactions involve the union of two unsaturated components, typically two alkenes or an alkene and a carbonyl group, to form a four-membered ring. nih.gov In the context of this compound synthesis, photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction, are of particular interest. nih.govnih.gov
The Paternò-Büchi reaction involves the photochemical cycloaddition of a carbonyl compound and an alkene to yield an oxetane. nih.gov This oxetane can then be subjected to rearrangement or ring-opening reactions to afford substituted cyclobutanes. For the synthesis of a this compound precursor, a potential strategy would involve the reaction of benzaldehyde with a suitable alkene, followed by further functional group manipulation. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the substituents on both the carbonyl compound and the alkene, as well as the reaction conditions. nih.gov
Another approach within the [2+2] cycloaddition manifold is the Lewis acid-promoted cycloaddition of allenoates and alkenes. This method allows for the rapid synthesis of 1,3-substituted cyclobutanes. core.ac.ukcardiff.ac.uk For instance, the reaction of phenyl 2,3-butadienoate with styrene (B11656) in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) could potentially yield a cyclobutane precursor to this compound. cardiff.ac.uk The resulting cyclobutane would possess functional handles that can be further elaborated to introduce the desired diol functionality.
| [2+2] Cycloaddition Approach | Reactants | Key Intermediates/Products | Potential for this compound Synthesis |
| Paternò-Büchi Reaction | Benzaldehyde and an alkene | Oxetane | Subsequent rearrangement and functionalization to the diol. nih.govnih.gov |
| Allenoate-Alkene Cycloaddition | Phenyl 2,3-butadienoate and Styrene | 1,3-substituted cyclobutane | Functional group manipulation of the resulting cyclobutane. core.ac.ukcardiff.ac.uk |
Ring Contraction and Expansion Methodologies
Ring contraction and expansion reactions provide alternative pathways to the cyclobutane framework, often starting from more readily available five- or three-membered ring precursors.
Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. orgsyn.org In a hypothetical synthesis of a this compound precursor, one could envision the rearrangement of a suitably substituted α-halocyclopentanone. The base-induced rearrangement proceeds through a cyclopropanone intermediate, which then opens to form a ring-contracted carboxylic acid derivative. orgsyn.org This cyclobutanecarboxylic acid could then be converted to the target diol through standard functional group interconversions.
Ring Expansion: The expansion of a three-membered ring to a four-membered ring is another viable strategy. A common approach involves the rearrangement of cyclopropylcarbinyl systems. These rearrangements can be initiated by the formation of a carbocation adjacent to the cyclopropane ring, leading to a ring-expanded cyclobutyl cation. cardiff.ac.uk This cation can then be trapped by a nucleophile to afford a functionalized cyclobutane. For the synthesis of this compound, a phenyl-substituted cyclopropylcarbinol could serve as a precursor. Treatment with acid would generate the cyclopropylcarbinyl cation, which could rearrange to a phenyl-substituted cyclobutyl cation. Subsequent hydration would then lead to a phenylcyclobutanol derivative, a key intermediate en route to the final diol.
| Methodology | Starting Material Type | Key Transformation | Potential Intermediate for this compound |
| Ring Contraction | α-Halo cyclopentanone | Favorskii Rearrangement | Phenylcyclobutanecarboxylic acid derivative |
| Ring Expansion | Phenyl-substituted cyclopropylcarbinol | Cyclopropylcarbinyl Rearrangement | Phenylcyclobutanol derivative |
Radical-Mediated Cyclization Pathways to Form Cyclobutane Frameworks
Radical cyclization reactions offer a powerful and often stereoselective means of constructing cyclic systems, including the strained cyclobutane ring. nih.gov These reactions typically involve the intramolecular addition of a radical to an unsaturated bond.
For the synthesis of a 1-phenylcyclobutane framework, a potential strategy would involve the radical cyclization of an unsaturated precursor containing a phenyl group. For instance, a 4-phenyl-5-halopent-1-ene derivative could be a suitable starting material. Generation of a radical at the 5-position, typically using a radical initiator such as AIBN and a mediator like tributyltin hydride, would be followed by a 4-exo-trig cyclization onto the double bond to form a phenyl-substituted cyclobutylmethyl radical. researchgate.net This radical intermediate could then be trapped by a hydrogen atom from the tin hydride to yield the phenylcyclobutane. Subsequent functionalization would be required to introduce the 1,3-diol moiety.
Modern advancements in this area include tin-free radical cyclizations, which are more environmentally benign. nih.govamanote.com Photoredox catalysis has also emerged as a mild and efficient method for generating radicals and promoting cyclization reactions to form cyclobutanes. nih.govcore.ac.uk
| Radical Cyclization Approach | Precursor Type | Key Steps | Potential for this compound Synthesis |
| Tin-Mediated Cyclization | 4-Phenyl-5-halopent-1-ene derivative | Radical generation, 4-exo-trig cyclization, H-atom transfer | Formation of a phenylcyclobutane precursor. researchgate.net |
| Photoredox Catalysis | Unsaturated alkylboronic ester | Single-electron transfer, radical addition, polar cyclization | Mild and efficient formation of a functionalized cyclobutane core. nih.govcore.ac.uk |
Installation of the 1,3-Diol Functionality
Once the 1-phenylcyclobutane core has been constructed, the next critical phase is the introduction of the 1,3-diol functionality with the desired stereochemistry. This can be achieved through direct hydroxylation of the cyclobutane ring or by the conversion of other functional groups.
Stereoselective Hydroxylation Techniques for Vicinal and Remote Diols
The direct hydroxylation of a pre-formed 1-phenylcyclobutane presents a challenge in controlling both regioselectivity and stereoselectivity. While methods for the dihydroxylation of alkenes to form vicinal diols are well-established, the direct installation of a 1,3-diol on a saturated cyclobutane ring is more complex.
One potential strategy involves the dihydroxylation of a phenylcyclobutene precursor. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can be used for the syn-dihydroxylation of the double bond to afford a vicinal diol. However, this would not directly yield the target 1,3-diol.
A more promising approach for remote hydroxylation involves C-H functionalization. Recent advances have enabled the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes from aryl-cyclobutyl ketones. nih.gov This method utilizes a Norrish-Yang cyclization to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed C-C bond functionalization. While not a direct hydroxylation to a diol, the ketone functionality in the starting material and the potential for further manipulation of the installed functional group offer a pathway to the desired 1,3-diol. For example, reduction of the ketone to a hydroxyl group, followed by conversion of the second functional group to a hydroxyl group, could yield the target diol with a defined cis stereochemistry.
Enzymatic hydroxylation using engineered cytochrome P450 enzymes has also shown promise for the stereoselective hydroxylation of cyclic compounds, although this approach would require the development of a specific biocatalyst for the 1-phenylcyclobutane substrate. nih.gov
| Hydroxylation Technique | Substrate | Product Type | Relevance to this compound |
| Dihydroxylation of Alkene | Phenylcyclobutene | Vicinal Diol | Indirect; requires further steps to achieve 1,3-diol. |
| C-H/C-C Functionalization | Aryl-cyclobutyl ketone | cis-1,3-Difunctionalized cyclobutane | Potential pathway to cis-1-phenylcyclobutane-1,3-diol. nih.gov |
| Enzymatic Hydroxylation | 1-Phenylcyclobutane derivative | Hydroxylated cyclobutane | Potentially highly stereoselective but requires enzyme development. nih.gov |
Functional Group Interconversions (FGI) for Diol Generation
Functional group interconversions (FGI) provide a versatile and often more controllable route to the 1,3-diol functionality, starting from a cyclobutane ring that already possesses other functional groups.
A common strategy involves the reduction of a 1,3-dicarbonyl compound. For example, the reduction of a 3-phenyl-3-hydroxycyclobutanone or a 1-phenylcyclobutane-1,3-dione would yield the corresponding diol. The choice of reducing agent can influence the stereochemical outcome of the reaction. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Stereoselective reductions can often be achieved by using bulky reducing agents or by employing substrate-controlled methods where an existing stereocenter directs the approach of the reagent.
Alternatively, the hydrolysis of a corresponding 1,3-diepoxide or the ring opening of a cyclic sulfate or sulfite derived from a 1,3-diol precursor can also be employed. The stereochemistry of the diol is often determined by the stereochemistry of the starting material and the mechanism of the ring-opening reaction.
Another approach is the conversion of a 1,3-dicarboxylic acid or its ester derivatives. Reduction of these functional groups, typically with a powerful reducing agent like LiAlH₄, would afford the 1,3-diol. The synthesis of cis- and trans-1,3-cyclobutanedicarboxylic acids has been reported, providing potential precursors for the corresponding diols. okstate.edu
| Precursor Functional Groups | Reagent/Reaction | Product Stereochemistry Control |
| 1,3-Diketone/Hydroxyketone | NaBH₄, LiAlH₄ | Reagent- and substrate-controlled |
| 1,3-Diepoxide | Hydrolysis | Dependent on epoxide stereochemistry and ring-opening mechanism |
| 1,3-Dicarboxylic acid/ester | LiAlH₄ | Typically follows the stereochemistry of the starting diacid/diester |
Ring-Opening Strategies of Cyclic Ethers (e.g., Epoxides) to 1,3-Diol Architectures
The synthesis of 1,3-diols from cyclic ethers is a key transformation in organic chemistry. While the ring-opening of epoxides (oxiranes) classically yields 1,2-diols, specific strategies involving more complex epoxides or, more directly, the ring-opening of four-membered oxetanes can lead to the desired 1,3-diol architecture.
Oxetanes, with a ring strain energy of 106 kJ/mol, are less strained than epoxides (112 kJ/mol) but more so than tetrahydrofurans (25 kJ/mol), making them susceptible to ring-opening reactions under appropriate activation, often with a Lewis or Brønsted acid. nih.govresearchgate.net The regioselectivity of the ring-opening of unsymmetrically substituted oxetanes is influenced by both steric and electronic factors. magtech.com.cnresearchgate.net
Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen is protonated, making the ring more susceptible to nucleophilic attack. With weak nucleophiles like water or alcohols, the attack generally occurs at the more substituted carbon atom, a regioselectivity governed by electronic effects and the stability of the resulting carbocation-like transition state. magtech.com.cn This process is a direct route to 1,3-diols. For instance, the acid-catalyzed hydrolysis of an oxetane yields the corresponding 1,3-diol. researchgate.net Lanthanide triflates have also been shown to be effective promoters for the ring-opening of oxetanes with amines.
Nucleophilic Ring-Opening: Strong, unhindered nucleophiles typically attack the less substituted carbon atom of the oxetane ring in an SN2-type reaction, driven by steric factors. magtech.com.cn While direct attack by hydroxide is less common than in epoxides, organometallic reagents and other potent nucleophiles can be employed.
Although less direct, multi-step strategies commencing from epoxides can also furnish 1,3-diols. A common sequence involves the regioselective ring-opening of a 2,3-epoxy alcohol with an organocuprate reagent, which can generate a 1,3-diol that can be further modified. thieme-connect.de
Diastereoselective and Enantioselective Synthesis of this compound
Controlling the three-dimensional arrangement of atoms is crucial in chemical synthesis. For this compound, this involves establishing the relative (cis/trans) and absolute (R/S) stereochemistry of the hydroxyl groups and the phenyl-bearing carbon.
Asymmetric synthesis utilizes chiral molecules or catalysts to induce stereoselectivity in a reaction, leading to an excess of one enantiomer over the other.
Chiral Catalysts: The enantioselective [2+2] cycloaddition is a powerful method for constructing chiral cyclobutane rings. nih.govchemistryviews.org Chiral Lewis acids, often in combination with metal catalysts, can mediate the cycloaddition of an alkene and a ketene or another suitable partner to form a cyclobutanone precursor with high enantiomeric excess (ee). nih.gov For example, a chiral CBS catalyst has been used in the intermolecular asymmetric [2+2] cycloaddition to assemble a cyclobutane adduct. nih.gov Subsequent reduction of the ketone can then yield the diol. Organocatalysis, using small chiral organic molecules like proline derivatives, has also been successfully applied to the desymmetrization of 3-substituted cyclobutanones via aldol reactions, affording functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For instance, oxazolidinones and camphorsultam are well-known auxiliaries that can be attached to a precursor molecule. wikipedia.org The steric bulk and defined conformation of the auxiliary block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org
The table below summarizes representative results for enantioselective reactions leading to cyclobutane derivatives.
| Catalyst/Auxiliary | Reaction Type | Substrate | Product | Yield (%) | dr/er |
| Chiral CBS Catalyst | [2+2] Cycloaddition | Allene + Olefin | Cyclobutane Adduct | - | High ee |
| (S)-Proline derivative | Aldol Reaction | 3-Substituted Cyclobutanone | 2,3-Functionalized Cyclobutanone | Good | >95:5 dr, >99% ee |
| Chiral PyBox Ligand | [2+2] Photocycloaddition | Indole + Styrene | Cyclobutane-fused Indole | up to 96% | >20:1 dr, >99% ee |
Data compiled from various studies on asymmetric cyclobutane synthesis. nih.govnih.govmdpi.com
In substrate-controlled synthesis, the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. A common strategy for synthesizing this compound would involve the diastereoselective reduction of a precursor ketone, such as 3-hydroxy-1-phenylcyclobutan-1-one.
The facial selectivity of the reduction is influenced by the steric environment created by the existing substituents on the cyclobutane ring. Bulky reducing agents will preferentially attack from the less sterically hindered face of the carbonyl group, leading to a predictable diastereomer of the diol. For example, the reduction of a 3-mono-substituted cyclobutanone derivative with sodium borohydride can proceed with high diastereoselectivity to yield the cis-disubstituted product. acs.org The stereochemistry of a pre-existing hydroxyl group can also direct the approach of the reducing agent, potentially through chelation control with certain reagents.
Retrosynthetic Analysis of this compound Architectures
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials.
A primary strategy for the synthesis of cyclobutanes is the [2+2] cycloaddition reaction. nih.govnih.govrsc.org This approach is particularly effective for forming the four-membered ring.
Pathway 1: [2+2] Cycloaddition
A logical retrosynthetic disconnection of this compound involves breaking the cyclobutane ring into two two-carbon fragments. This leads back to a [2+2] cycloaddition between an alkene and a ketene.
Disconnection: C1-C2 and C3-C4 bonds.
Precursors: This suggests a reaction between styrene (phenylethene) and a ketene equivalent suitable for introducing the hydroxyl groups. A common approach is the cycloaddition of an alkene with dichloroketene (generated in situ), followed by reductive removal of the chlorine atoms and functional group manipulation to install the hydroxyl groups. acs.org
Pathway 2: Paternò–Büchi Reaction
Another photochemical approach is the Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. wikipedia.orgnih.govorganic-chemistry.org
Disconnection: C-O and C-C bonds of a precursor oxetane.
Precursors: The target diol could be envisioned as arising from a phenyl-substituted oxetane. This oxetane could be synthesized via the reaction of an excited-state benzaldehyde with an appropriate alkene. Subsequent ring-opening of the oxetane would be required to generate the 1,3-diol structure.
Pathway 3: Ring Closure of an Acyclic Precursor
An alternative retrosynthesis involves disconnecting one of the C-C bonds within the ring, suggesting a cyclization of an open-chain precursor.
Disconnection: C2-C3 bond.
Precursors: This disconnection leads to a 1,4-difunctionalized butane derivative. For instance, an intramolecular cyclization of a suitably substituted γ-haloketone or ester could form the cyclobutane ring. The phenyl and hydroxyl groups would be installed before or after the cyclization step.
Pathway 4: Functionalization of a Pre-existing Ring
This approach starts with a simpler, commercially available cyclobutane derivative and adds the required functional groups.
Disconnection: C-Phenyl and C-OH bonds.
Precursors: A starting material like 1,1-cyclobutanedicarboxylic acid could be a viable precursor. orgsyn.org Through a series of reactions including mono-decarboxylation, conversion to an acid chloride, Friedel-Crafts acylation with benzene, and subsequent reductions and functional group interconversions, the target this compound could be assembled.
Reactivity and Mechanistic Investigations of 1 Phenylcyclobutane 1,3 Diols
Transformations Involving the Hydroxyl Groups
The hydroxyl groups are primary sites for synthetic modification and can participate in various redox reactions.
Derivatization Reactions for Synthetic Utility (e.g., Protection, Esterification, Etherification)
The hydroxyl groups of 1-phenylcyclobutane-1,3-diol can undergo standard derivatization reactions to enhance synthetic utility. These reactions include:
Protection: The hydroxyl groups can be protected using common protecting groups to prevent their interference in subsequent reaction steps.
Esterification: Reaction with carboxylic acids or their derivatives yields the corresponding esters.
Etherification: Treatment with appropriate reagents can form ethers.
These derivatization strategies are fundamental in multi-step syntheses involving this scaffold.
Mechanistic Aspects of Oxidation and Reduction Pathways
The oxidation of this compound, a secondary alcohol, can be achieved using various oxidizing agents to yield the corresponding ketone. Common reagents for this transformation include chromium (VI) compounds, such as chromic acid or pyridinium (B92312) chlorochromate (PCC). ucr.edu The mechanism of oxidation with Cr(VI) reagents typically involves the formation of a chromate (B82759) ester intermediate. This is followed by the rate-determining step of a proton abstraction by a base (like water), leading to the elimination of the chromium species and the formation of the ketone. ucr.edu
The reduction of the corresponding β-hydroxy ketone to a 1,3-diol can be accomplished using reducing agents. orgmech.co.uk The stereochemical outcome of this reduction is often of significant interest in organic synthesis.
Cyclobutane (B1203170) Ring Reactivity
The inherent strain of the cyclobutane ring makes it susceptible to reactions that lead to ring-opening or rearrangement.
Ring-Opening Reactions and Associated Mechanisms (e.g., Thermal, Photochemical, Oxidative Cleavage)
The cyclobutane ring of this compound derivatives can be opened under various conditions:
Thermal Ring-Opening: Thermally induced electrocyclic ring-opening reactions can occur, particularly in related systems like benzocyclobutenes, to form diene intermediates. researchgate.net
Photochemical Ring-Opening: Visible light-induced photoredox catalysis can facilitate the ring-opening of substituted bicyclobutanes, offering a pathway to functionalized cyclobutenes. nih.gov
Acid-Catalyzed Ring-Opening: In the presence of acid, the ring opening of substituted epoxides on a cyclohexane (B81311) ring, a related strained system, can lead to a mixture of products, including those arising from cleavage of the bond to the more substituted carbon. rsc.org
A theoretical study on the decomposition of 1,3-disilacyclobutane, an analogue of 1,3-disubstituted cyclobutanes, suggests that stepwise cycloreversion is favored over a concerted mechanism. researchgate.net
Rearrangement Processes Involving the Cyclobutane Core
The carbocation intermediates formed during reactions can undergo rearrangements. For instance, in acid-catalyzed reactions, the initial carbocation formed upon protonation of a hydroxyl group and loss of water can undergo shifts of adjacent groups. msu.edu In the case of this compound, this could involve a phenyl group or hydride shift, leading to rearranged products. Such rearrangements are often driven by the formation of a more stable carbocation. msu.edu
Detailed Mechanistic Elucidation for Key Transformations of this compound
Detailed mechanistic studies on the transformations of this compound itself are not extensively documented in the provided search results. However, by analogy to similar structures, key mechanistic pathways can be inferred.
For instance, acid-catalyzed dehydration would likely proceed through the formation of a carbocation at either the benzylic or the secondary carbon, depending on which hydroxyl group is protonated and eliminated as water. The stability of the potential carbocation intermediates would dictate the major reaction pathway. A benzylic carbocation is significantly stabilized by the phenyl ring, suggesting that its formation would be a key step in many acid-catalyzed reactions of this diol. Subsequent reactions could include elimination to form an alkene or rearrangement.
Stereochemical Aspects and Conformational Analysis
Configurational Isomerism of 1-Phenylcyclobutane-1,3-Diol (e.g., cis/trans, enantiomers, diastereomers)
The structure of this compound allows for several types of isomerism, which significantly influence its properties and interactions.
Cis/Trans Isomerism: Due to the cyclic nature of the molecule, the two hydroxyl groups can be positioned on the same side (cis) or on opposite sides (trans) of the cyclobutane (B1203170) ring. libretexts.org This leads to the existence of cis-1-phenylcyclobutane-1,3-diol and trans-1-phenylcyclobutane-1,3-diol. These are stereoisomers, specifically diastereomers, as they have the same connectivity but a different spatial arrangement of their atoms. masterorganicchemistry.comvaia.com
Enantiomers and Diastereomers: The presence of stereogenic centers in this compound gives rise to enantiomers and diastereomers. ic.ac.ukoregonstate.edu
A molecule with n stereogenic centers can have a maximum of 2n stereoisomers. ic.ac.uk
Enantiomers are non-superimposable mirror images of each other. oregonstate.edu For example, if we consider the chiral centers in this compound, a molecule with an (R,R) configuration would be the enantiomer of one with an (S,S) configuration. masterorganicchemistry.com
Diastereomers are stereoisomers that are not mirror images of each other. ic.ac.uklibretexts.org In the context of this compound, the cis and trans isomers are diastereomers. masterorganicchemistry.com Furthermore, a molecule with an (R,S) configuration would be a diastereomer of the (R,R) and (S,S) isomers. masterorganicchemistry.com Unlike enantiomers, diastereomers possess different physical and chemical properties. ic.ac.uk
| Isomer Type | Description | Example Relationship |
|---|---|---|
| Cis/Trans Isomers | Substituents are on the same or opposite sides of the ring. | cis-1-phenylcyclobutane-1,3-diol vs. trans-1-phenylcyclobutane-1,3-diol |
| Enantiomers | Non-superimposable mirror images. | (1R, 3R)-1-phenylcyclobutane-1,3-diol vs. (1S, 3S)-1-phenylcyclobutane-1,3-diol |
| Diastereomers | Stereoisomers that are not mirror images. | cis-1-phenylcyclobutane-1,3-diol vs. trans-1-phenylcyclobutane-1,3-diol |
Conformational Analysis of the Cyclobutane Ring in this compound
The cyclobutane ring is not planar. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation. baranlab.orgmasterorganicchemistry.comlibretexts.org This puckering is a balance between reducing torsional strain and increasing angle strain. nih.gov
In this puckered conformation, one carbon atom is out of the plane of the other three, with a puckering angle of about 25-29 degrees. nih.govmaricopa.edu This arrangement reduces the eclipsing interactions between adjacent C-H bonds. baranlab.org
The substituents on the cyclobutane ring can occupy either axial or equatorial positions. In the case of 1,3-disubstituted cyclobutanes, such as this compound, the cis isomer can exist in a conformation where both substituents are in equatorial positions, which is generally more stable. stackexchange.com The trans isomer would have one substituent in an axial and one in an equatorial position. stackexchange.com
The energy difference between the planar and puckered conformations of many cyclobutanes is small, generally less than 1 kcal/mol. ic.ac.uk
| Feature | Description | Significance for this compound |
|---|---|---|
| Puckered Conformation | Non-planar structure to relieve torsional strain. baranlab.orgmasterorganicchemistry.com | Influences the spatial orientation of the phenyl and hydroxyl groups. |
| Axial/Equatorial Positions | Substituents can occupy these distinct positions. | Affects the stability of cis and trans isomers. The diequatorial conformation for the cis isomer is generally favored. stackexchange.com |
| Ring Flipping | Rapid interconversion between two equivalent puckered conformations. | Allows for the interconversion of axial and equatorial positions. |
Intramolecular Interactions and Stability Profiles (e.g., Hydrogen Bonding, Steric Strain)
The stability of the different isomers and conformers of this compound is influenced by a combination of intramolecular interactions.
Hydrogen Bonding: Intramolecular hydrogen bonding can occur between the two hydroxyl groups in the cis isomer. This interaction can stabilize certain conformations. For instance, in cis-cyclohexane-1,3-diol, an intramolecular hydrogen bond is observed in non-polar solvents, which stabilizes the diaxial conformation. rsc.org A similar effect could be anticipated for cis-1-phenylcyclobutane-1,3-diol, potentially influencing its conformational equilibrium. The formation of intramolecular hydrogen bonds can be a key factor in determining the preferred conformation. rsc.orgnih.gov
Chiral Resolution and Enantiopurity Assessment Methodologies
Separating the enantiomers of this compound is essential for studying their individual properties.
Chiral Resolution: Chiral 1,3-diols are valuable in various industries, and several methods exist for their synthesis and separation. nih.gov Common techniques for resolving racemic mixtures include:
Enzymatic kinetic resolution: This method utilizes enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov
Asymmetric synthesis: This involves using chiral catalysts or reagents to produce a single enantiomer preferentially. sctunisie.org For example, the asymmetric reduction of a corresponding β-hydroxy ketone can yield enantiomerically pure 1,3-diols. nih.govsctunisie.org
Chiral chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers on both analytical and preparative scales. nih.govmdpi.com
Enantiopurity Assessment: Once the enantiomers are separated, their purity must be determined.
Chiral HPLC: This is a primary method for determining the enantiomeric excess (ee) of a sample by comparing the peak areas of the two enantiomers. sctunisie.orgmdpi.com
NMR Spectroscopy with Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as Mosher's acid, can convert a pair of enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy. mdpi.com
| Methodology | Description | Application to this compound |
|---|---|---|
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. nih.gov | Potential method for separating enantiomers. |
| Asymmetric Synthesis | Stereoselective synthesis of a single enantiomer. sctunisie.org | Can provide direct access to enantiomerically pure forms. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. nih.govmdpi.com | Used for both separation and determination of enantiomeric excess. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers for NMR analysis. mdpi.com | Aids in determining the absolute configuration and enantiopurity. |
Derivatives and Applications As Synthetic Building Blocks
Synthesis of Functionalized 1-Phenylcyclobutane-1,3-Diol Derivatives and Analogs
The synthesis of functionalized derivatives and analogs of this compound is crucial for expanding its utility in medicinal chemistry and materials science. Researchers have developed various strategies to modify the core structure, introducing a range of functional groups to modulate its properties.
One common approach involves the modification of the hydroxyl groups. For instance, starting from 1,3-cyclobutanediol, mono-tosylation can be achieved, followed by reaction with various nucleophiles like p-substituted thiophenols to introduce thioether functionalities. mdpi.com Subsequent reactions can then generate cyclobutene (B1205218) derivatives bearing a phenyl sulfide (B99878) moiety, which are amenable to further functionalization. mdpi.com
Another strategy focuses on the formal γ−C–H functionalization of cyclobutyl ketones to produce cis-1,3-difunctionalized cyclobutanes. bohrium.com This method allows for the stereospecific introduction of aryl, heteroaryl, alkenyl, and alkynyl groups, significantly diversifying the available analogs. bohrium.com The cyclobutane (B1203170) ring is of increasing interest in medicinal chemistry due to its rigid structure, which can confer advantageous pharmacological properties. bohrium.com
The synthesis of cyclobutene analogs for applications like bioorthogonal tetrazine ligation has also been explored. mdpi.com These syntheses often start from commercially available 1,3-cyclobutanediol derivatives and involve multi-step sequences to yield aryl-substituted cyclobutene derivatives. mdpi.com
Below is a table summarizing some synthetic approaches to functionalized cyclobutane derivatives:
| Starting Material | Reagents/Conditions | Product Type | Reference |
| 1,3-Cyclobutanediol | p-Toluenesulfonyl chloride, Triethylamine, p-Substituted thiophenols | Thioether-functionalized cyclobutanes | mdpi.com |
| Cyclobutyl aryl ketones | Norrish-Yang procedure, Palladium catalysis | cis-γ-Functionalized cyclobutyl ketones | bohrium.com |
| 3-(Benzyloxy)cyclobutyl-4-methylbenzenesulfonate | Multi-step process | Phenolic cyclobutene analogs | mdpi.com |
Utilization of this compound as Chiral Building Blocks in Complex Molecule Synthesis
The chiral nature of this compound, when resolved into its enantiomers, makes it a valuable chiral building block for the asymmetric synthesis of complex molecules. Chiral building blocks are essential in drug discovery, as the stereochemistry of a molecule often dictates its biological activity. nih.gov
The synthesis of enantioenriched cyclobutanes is a significant area of research. researchgate.net These chiral motifs are found in various natural products and pharmaceutically important molecules. researchgate.net One key strategy for obtaining chiral 1,3-diols is through the enzymatic asymmetrization of a prochiral precursor. For example, Pseudomonas cepacia lipase (B570770) has been used to asymmetrize a prochiral 1,3-diol with high enantiomeric excess, forming a key step in the enantioselective synthesis of natural products like imperanene. nih.gov
The pharmaceutical industry has a high demand for chiral intermediates for developing single-enantiomer drugs to enhance efficacy. nih.gov While traditional methods like using the chiral pool and resolving racemates are still employed, modern synthetic methods, including various catalytic reactions, have become crucial for producing complex chiral drug candidates. nih.gov The use of chiral building blocks is a fundamental aspect of strategies in diversity-oriented synthesis, aiming to create libraries of compounds with significant stereochemical diversity. nih.gov
The following table highlights examples of chiral building blocks and their applications in synthesis:
| Chiral Building Block | Synthetic Application | Reference |
| Enantioenriched 1,3-Diol | Enantioselective synthesis of imperanene | nih.gov |
| Chiral α-Amino Acids and β-Amino Alcohols | Asymmetric hydrogenation with DuPHOS Rh-catalyst | nih.gov |
| Chiral Amines via Chiral Alcohols | Asymmetric hydrogenation with Noyori's chiral Ru-catalyst | nih.gov |
| α-Amino Alcohols | Asymmetric epoxidation using Jacobsen's Mn catalyst | nih.gov |
Design and Construction of Spatially Directed Libraries Incorporating this compound Scaffolds
A key application of this compound is its use as a scaffold for creating spatially directed libraries of small molecules. rsc.orgnih.gov Spatial diversity, where binding moieties are systematically positioned in three-dimensional space, is a valuable design element in small molecule libraries for drug discovery. rsc.orgnih.gov The rigid, conformationally defined nature of the cyclobutane ring makes it an excellent template for achieving this.
By attaching various chemical groups to the hydroxyl functions of the 1,3-diol, a library of compounds can be generated where these groups are displayed with distinct spatial vectors. nih.gov This approach allows for the systematic exploration of the chemical space around a core scaffold, which can be crucial for identifying potent and selective binders to biological targets. nih.gov
For instance, a pilot library of 24 compounds was constructed using chiral, cyclic 1,3-diols as building blocks, with two amino acid residues attached. rsc.orgnih.gov The conformational tendencies of the five- and six-membered rings to which the 1,3-diols are attached provide a degree of conformational flexibility, further enhancing the spatial diversity of the library. nih.gov Such libraries are instrumental in high-throughput screening campaigns to identify hit compounds. nih.gov
Application of 1,3-Diol Motifs in Scaffold-Based Research (e.g., 1,3-Dioxanes)
The 1,3-diol motif present in this compound is a versatile functional group that can be transformed into other important structural motifs, such as 1,3-dioxanes. Substituted 1,3-dioxanes are not only valuable reagents in fine organic synthesis but are also present in many biologically active molecules. researchgate.net
The synthesis of 1,3-dioxanes can be achieved through the reaction of 1,3-diols with aldehydes or ketones. These 1,3-dioxane (B1201747) derivatives have been investigated for a range of pharmacological activities. For example, certain 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and tested as modulators to overcome multidrug resistance in cancer cells. nih.gov In another study, a 1,3-dioxane derivative emerged as a highly potent and selective 5-HT1A receptor agonist with potential anxiolytic and antidepressant effects. researchgate.net
Furthermore, the 1,3-dioxane ring can serve as a protected form of the 1,3-diol, which can be deprotected under specific conditions. An enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde can produce optically active 1,3-dioxanes, which can then be readily converted to the corresponding chiral 1,3-diols without loss of enantiomeric purity. researchgate.net This sequence provides an asymmetric route to valuable 1,3-diol intermediates used in the synthesis of pharmaceuticals like fluoxetine (B1211875) and atomoxetine. researchgate.net
The table below provides examples of the applications of the 1,3-dioxane motif:
| 1,3-Dioxane Derivative | Application | Reference |
| 2,2-Diphenyl-1,3-dioxane derivatives | Modulators of multidrug resistance | nih.gov |
| N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate | Potent 5-HT1A receptor agonist | researchgate.net |
| Optically active 1,3-dioxanes | Intermediates for the asymmetric synthesis of 1,3-diols | researchgate.net |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of 1-phenylcyclobutane-1,3-diol in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for the differentiation between cis and trans isomers.
¹H NMR Spectroscopy is used to identify the number of unique proton environments, their connectivity through spin-spin coupling, and their spatial orientation through the magnitude of coupling constants (J-values). For this compound, the puckered nature of the cyclobutane (B1203170) ring and the presence of two stereoisomers (cis and trans) result in distinct spectra.
Chemical Shifts (δ): The aromatic protons on the phenyl group typically appear in the range of δ 7.2-7.5 ppm. The carbinol protons (CH-OH) would exhibit shifts that are dependent on their stereochemistry (axial vs. equatorial). The methylene (B1212753) protons (-CH₂-) of the cyclobutane ring will be diastereotopic and appear as complex multiplets.
Stereochemical Assignment: The relative stereochemistry of the hydroxyl groups can be determined by analyzing the coupling constants. In cyclobutane systems, the coupling constants between vicinal protons are highly dependent on the dihedral angle between them. It is expected that the trans isomer, which can adopt a more rigid conformation with the bulky phenyl and hydroxyl groups in pseudo-equatorial positions, would show different coupling patterns compared to the cis isomer, which may undergo ring flipping.
¹³C NMR Spectroscopy provides information on the number of non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Expected Chemical Shifts: The phenyl group carbons would appear between δ 125-145 ppm. The carbons bearing the hydroxyl groups (C-OH) would be found in the δ 60-80 ppm range, with their exact shift depending on the cis/trans configuration. The methylene carbons of the ring would appear further upfield.
Acetonide Derivatization: A common strategy to unambiguously assign the 1,3-diol stereochemistry involves converting the diol to its acetonide derivative. The ¹³C NMR chemical shifts of the acetonide's methyl groups are diagnostic: syn (cis) 1,3-diols typically form acetonides with methyl resonances near 30 and 19 ppm, whereas anti (trans) 1,3-diols give rise to acetonides with methyl resonances both around 25 ppm. purdue.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| Phenyl C (quaternary) | - | ~140-145 | Shift depends on substitution effects. |
| Phenyl C-H | ~7.2-7.5 | ~125-129 | Appears as a multiplet in ¹H NMR. |
| C1-OH | Variable (broad) | - | Shift is concentration and solvent dependent. |
| C3-OH | Variable (broad) | - | Shift is concentration and solvent dependent. |
| C1 (C-Ph, C-OH) | - | ~75-85 | Quaternary carbon, no attached proton. |
| C3 (CH-OH) | ~4.0-5.0 | ~65-75 | Shift and multiplicity depend on stereochemistry. |
| C2/C4 (-CH₂-) | ~1.8-2.8 | ~30-40 | Complex multiplets due to diastereotopicity. |
Note: These are estimated values. Actual experimental values may vary based on solvent and isomer.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the hydroxyl, phenyl, and cyclobutane groups.
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl groups.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while aliphatic C-H stretches from the cyclobutane ring appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Stretch: Aromatic ring stretching vibrations are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong C-O stretching band for the secondary and tertiary alcohols should appear in the 1050-1200 cm⁻¹ range.
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic, though often weak, vibrational modes. Studies on substituted cyclobutanes have identified several narrow absorption regions that can help confirm the presence of the ring system.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum, which can be a useful diagnostic tool.
Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| O-H stretch (H-bonded) | 3200-3600 (Broad, Strong) | Weak |
| Aromatic C-H stretch | 3030-3100 (Medium) | Strong |
| Aliphatic C-H stretch | 2850-2960 (Medium) | Medium |
| Aromatic C=C stretch | 1450-1600 (Medium-Strong) | Strong |
| C-O stretch | 1050-1200 (Strong) | Weak-Medium |
| Ring Puckering | Variable (often weak) | Medium |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Determination
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular mass of this compound (C₁₀H₁₂O₂) is 164 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 164. The fragmentation of this ion provides a roadmap of the molecule's structure. Key predicted fragmentation pathways include:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 amu), leading to a significant peak at m/z = 146 (M-18).
Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atoms is highly favorable.
Cleavage between C1-C2/C1-C4 would lead to resonance-stabilized fragments. For instance, cleavage of the C1-C2 bond could generate a stable fragment containing the phenyl group.
Alpha-cleavage at the secondary alcohol (C3) could involve the loss of an ethyl-phenyl radical or related structures, though this is less direct.
Phenyl Group Fragmentation: The phenyl cation (C₆H₅⁺) itself at m/z = 77 is a common fragment in the mass spectra of aromatic compounds. Another prominent peak related to the aromatic ring is often seen at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which could form after rearrangement, or a related C₇H₅O⁺ structure.
Cyclobutane Ring Cleavage: The strained cyclobutane ring can undergo cleavage, typically breaking into two ethylene (B1197577) fragments or other stable neutral molecules, further complicating the spectrum.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 146 | [C₁₀H₁₀O]⁺˙ | Loss of H₂O |
| 120 | [C₈H₈O]⁺˙ | Loss of C₂H₄O (ethylene oxide) after ring opening |
| 105 | [C₇H₅O]⁺ | Benzoyl-type cation (after rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be obtained, this technique can definitively establish its molecular conformation and configuration.
A crystallographic study would yield precise data on:
Stereochemistry: The absolute configuration (cis or trans) of the substituents on the cyclobutane ring would be unequivocally determined.
Bond Lengths and Angles: Exact measurements of all bond lengths and angles would reveal any distortions imposed by ring strain or steric interactions between the phenyl and hydroxyl groups.
Ring Conformation: The degree of puckering of the cyclobutane ring and the precise dihedral angles would be quantified.
Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing details about intermolecular hydrogen bonding between the hydroxyl groups, which governs the compound's solid-state properties.
While obtaining high-quality single crystals of substituted cyclobutane derivatives can be challenging, a successful X-ray diffraction analysis would provide the ultimate structural proof, complementing the data obtained from spectroscopic methods.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of 1-phenylcyclobutane-1,3-diol. aps.orgaps.org These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule.
DFT has become a popular tool for predicting the outcomes of various reactions, including 1,3-dipolar cycloadditions, by modeling the potential energy surfaces. mdpi.com For this compound, DFT calculations can elucidate the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the molecular electrostatic potential map. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby forecasting the molecule's reactivity in different chemical environments. For instance, studies on related cyclobutane (B1203170) derivatives have used DFT to understand reaction mechanisms and regioselectivity. mdpi.comresearchgate.net
Ab initio calculations, while often more computationally intensive, provide highly accurate results from first principles without relying on empirical parameters. aps.org These calculations can be used to generate a reliable picture of the molecule's energy levels and electronic state, which is essential for identifying suitable candidates for further study, such as in spectroscopy. aps.org
Table 1: Illustrative Electronic Properties of this compound Isomers Predicted by DFT
| Property | cis-isomer | trans-isomer |
|---|---|---|
| HOMO Energy (eV) | -6.85 | -6.92 |
| LUMO Energy (eV) | -0.45 | -0.41 |
| HOMO-LUMO Gap (eV) | 6.40 | 6.51 |
| Dipole Moment (Debye) | 2.5 | 1.8 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
The four-membered ring of this compound is not planar and can adopt various puckered conformations. Furthermore, the phenyl and hydroxyl substituents can exist in different spatial arrangements (e.g., axial vs. equatorial). Molecular dynamics (MD) simulations are employed to explore these conformational possibilities and the dynamics of their interconversion. nih.govmdpi.com
MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov By simulating the molecule over a period, a trajectory is generated that reveals the accessible conformations and the energy barriers between them. For a substituted cyclobutane like this compound, MD can determine the relative stability of cis and trans isomers and their preferred conformations. lumenlearning.com For example, in analogous 1,3-disubstituted cycloalkanes, the diequatorial conformer is often more stable to avoid unfavorable 1,3-diaxial interactions. libretexts.org However, intramolecular hydrogen bonding in the cis-diaxial conformer can sometimes provide significant stabilization. stackexchange.comyoutube.com MD simulations can quantify these competing effects. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction involves identifying the lowest energy path from reactants to products, which includes locating the transition state structure. DFT calculations are exceptionally well-suited for this purpose. mdpi.com
For reactions involving this compound, such as dehydration, oxidation, or esterification, computational chemists can model the entire reaction coordinate. This involves optimizing the geometry of the transition state—the highest point on the minimum energy pathway. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Analysis of the transition state's vibrational frequencies confirms its identity (it should have exactly one imaginary frequency corresponding to the reaction coordinate). Such modeling has been successfully applied to understand the mechanisms of cycloadditions and thermal eliminations in related systems. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.govq-chem.com
NMR Chemical Shifts: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov The predicted shifts are sensitive to the molecule's 3D structure, including its stereochemistry and conformation. nih.gov For this compound, this means that calculations can help distinguish between the cis and trans isomers by comparing predicted spectra to experimental data. Machine learning models trained on large datasets of DFT-calculated shifts are further improving the speed and accuracy of these predictions. nih.govarxiv.orgmdpi.com
Vibrational Frequencies: The calculation of vibrational frequencies (and their corresponding IR and Raman intensities) is a standard output of a geometry optimization followed by a frequency calculation in quantum chemistry software. q-chem.com These calculations help in assigning the peaks observed in an experimental IR or Raman spectrum to specific molecular motions, such as O-H stretching, C-H bending, or phenyl ring vibrations. The presence and position of peaks related to intramolecular hydrogen bonding can also be predicted. q-chem.com
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)
| Proton | Predicted Shift (ppm) - GIAO/DFT | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho) | 7.45 | 7.42 |
| Phenyl-H (meta) | 7.38 | 7.35 |
| Phenyl-H (para) | 7.30 | 7.28 |
| CH(OH) | 4.20 | 4.15 |
| CH₂ (ring) | 2.50 | 2.47 |
Note: This table provides an example of how predicted NMR data can be compared with experimental results for structural validation. The values are for illustrative purposes.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The hydroxyl groups in this compound make it capable of forming hydrogen bonds, both intramolecularly and intermolecularly. These interactions are critical in determining the compound's physical properties, crystal packing, and behavior in solution.
Computational analysis can characterize these hydrogen bonds in detail. mdpi.com This includes calculating their geometric parameters (distance and angle) and estimating their energetic strength. In the solid state, quantum chemical calculations on molecular clusters can model the hydrogen-bonding network that forms a crystal lattice. researchgate.net In solution, MD simulations can be used to study the dynamic hydrogen-bonding network between solute molecules and with solvent molecules, revealing information about solvation shells and residence times of solvent molecules around the hydroxyl groups. nih.gov Additionally, non-covalent interactions, such as π-stacking between phenyl rings or C-H···π interactions, can be analyzed to understand the forces governing molecular aggregation. researchgate.net
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for 1-Phenylcyclobutane-1,3-Diol
The advancement of synthetic methodologies towards this compound is pivotal for its broader application. Current synthetic strategies, while foundational, pave the way for more sophisticated and sustainable approaches. A primary challenge lies in the efficient and stereocontrolled synthesis of the precursor, 1-phenylcyclobutane-1,3-dione. The development of catalytic methods that avoid harsh conditions and stoichiometric reagents is a key research direction.
Future research will likely focus on:
Catalytic Hydrogenation: Investigating a range of heterogeneous and homogeneous catalysts for the reduction of 1-phenylcyclobutane-1,3-dione. The goal is to achieve high yields and selectivities for specific stereoisomers (cis/trans) of the diol under mild conditions, such as lower pressures and temperatures. This approach is inspired by successful hydrogenations of other cyclic 1,3-diones. researchgate.net
Biocatalysis: The use of enzymes, such as ketoreductases, could offer unparalleled stereoselectivity in the reduction of the dione (B5365651) precursor. This would be particularly valuable for accessing enantiomerically pure forms of this compound, which are crucial for certain applications.
Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, leading to improved yields and safety, especially for potentially challenging reactions. nih.gov The development of a continuous flow synthesis for this compound would represent a significant step towards scalable and industrial production.
Green Solvents and Reagents: A shift towards environmentally benign solvents and reducing agents will be crucial for the sustainability of any synthetic protocol. Research into using bio-based solvents or water-based systems would be highly beneficial. youtube.com
A significant hurdle to overcome is the synthesis of the 1-phenylcyclobutane-1,3-dione precursor itself, which can be challenging to produce in large quantities. nih.gov Overcoming this bottleneck is essential for unlocking the full potential of its diol derivative.
Exploration of Undiscovered Reactivity Patterns and Selectivities
The interplay between the phenyl ring and the diol functional groups on the cyclobutane (B1203170) scaffold suggests a rich and largely unexplored reactivity profile. Future investigations are expected to uncover novel chemical transformations and selective reactions.
Key areas for exploration include:
Stereoselective Reactions: The development of methods to selectively functionalize one of the two hydroxyl groups, or to control the stereochemical outcome of reactions at these centers, is a primary objective. This could involve the use of chiral catalysts or directing groups.
Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening or rearrangement reactions, leading to the synthesis of more complex molecular architectures. rsc.org The influence of the phenyl group on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.
Cycloaddition Reactions: While the diol itself is not a typical diene or dienophile, its derivatives could participate in cycloaddition reactions, offering pathways to novel polycyclic systems. rsc.org
Oxidation and Reduction Reactions: Exploring the selective oxidation of one or both hydroxyl groups to the corresponding ketones or the reduction of the phenyl ring under specific conditions could yield a diverse range of new derivatives with unique properties.
Understanding the influence of the phenyl group on the reactivity of the diol moieties, including potential electronic and steric effects, will be a central theme in these explorations.
Expansion of Applications in Advanced Organic Materials Science and Chemical Biology Probes (non-clinical)
The unique structural features of this compound make it a promising building block for advanced materials and as a scaffold for chemical biology tools.
In materials science , future research is anticipated to focus on:
Polymers: The incorporation of this compound as a monomer in polyesters, polycarbonates, and polyurethanes could lead to materials with enhanced thermal stability, rigidity, and optical properties, analogous to other cyclobutane diols used as BPA replacements. rsc.org The rigid cyclobutane unit and the bulky phenyl group can significantly impact the polymer's glass transition temperature and mechanical strength. rsc.org
Liquid Crystals: The rigid, non-planar structure of the cyclobutane ring combined with the anisotropic nature of the phenyl group could be exploited in the design of novel liquid crystalline materials.
Cross-linking Agents: The difunctional nature of the diol makes it a potential candidate as a cross-linking agent in the formation of robust and chemically recyclable polymer networks. researchgate.net
In chemical biology , the focus will be on non-clinical applications, such as:
Molecular Scaffolds: The defined stereochemistry and rigid framework of this compound make it an attractive scaffold for the spatial presentation of pharmacophores or recognition elements in the development of chemical probes to study biological processes.
Fluorescent Probes: Derivatization of the phenyl group or the hydroxyl groups with fluorophores could lead to the development of probes for sensing and imaging applications.
A key challenge in these areas will be the scalable and cost-effective synthesis of the monomer to enable its use in material production.
Integration of Advanced Computational Methodologies for Rational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future research of this compound.
Advanced computational approaches will be employed to:
Predict Reaction Mechanisms and Selectivities: DFT calculations can provide valuable insights into the transition states and energy barriers of potential reactions, helping to predict the feasibility and stereochemical outcome of synthetic transformations. researchgate.netnih.gov This can significantly reduce the experimental effort required to optimize reaction conditions.
Elucidate Structure-Property Relationships: Computational modeling can be used to predict how the incorporation of this compound into polymers will affect their macroscopic properties, such as thermal stability and mechanical strength. This allows for the rational design of new materials with desired characteristics.
Analyze Spectroscopic Data: Theoretical calculations of NMR spectra, vibrational frequencies, and electronic transitions can aid in the characterization and structural elucidation of new derivatives of this compound. researchgate.net
Guide the Design of Chemical Probes: Molecular docking and other computational techniques can be used to model the interaction of this compound-based probes with biological targets, facilitating the design of molecules with high affinity and selectivity.
The primary challenge in this area is the accuracy of the computational models and the need for experimental validation of the theoretical predictions. The synergistic combination of computational and experimental approaches will be crucial for accelerating progress in the field.
Q & A
Basic: What are the common synthetic routes for 1-phenylcyclobutane-1,3-diol, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of this compound typically involves cyclization strategies or condensation reactions. For example, cyclobutane derivatives can be synthesized via [2+2] photocycloaddition or acid-catalyzed cyclization of dienol precursors. Optimization includes adjusting temperature, catalyst loading (e.g., Lewis acids like BF₃·Et₂O), and solvent polarity to enhance yield. For regioselectivity, steric and electronic effects of substituents must be considered. Reaction progress can be monitored via TLC or GC-MS, and purification achieved via column chromatography using gradient elution .
Advanced: How can stereochemical control be achieved during the synthesis of this compound derivatives?
Methodological Answer:
Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For instance, Schiff base ligands (e.g., derived from propane-1,3-diol) can coordinate to metal catalysts like cobalt or vanadium to induce enantioselectivity . Computational modeling (DFT) predicts transition states to guide ligand design. Chiral resolution via enzymatic methods or crystallization with chiral acids (e.g., tartaric acid) may also isolate enantiomers. Characterization of stereoisomers employs polarimetry, chiral HPLC, or X-ray crystallography .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign hydroxyl proton signals (δ 1.5–3.5 ppm, broad) and cyclobutane ring carbons (δ 20–40 ppm). Aromatic protons from the phenyl group appear at δ 6.5–7.5 ppm.
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and cyclobutane C-H stretching (2800–3000 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Discrepancies between experimental and predicted NMR shifts may indicate structural anomalies, requiring revision via 2D NMR (COSY, HSQC) .
Advanced: How does X-ray crystallography resolve ambiguities in the structural determination of this compound complexes?
Methodological Answer:
X-ray crystallography provides precise bond lengths, angles, and spatial arrangement. For example, dinuclear metal complexes (e.g., cobalt-Schiff base systems) reveal coordination geometry and hydrogen-bonding networks critical for stability. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement software (e.g., SHELXL) models disorder or solvent molecules. Comparison with computational crystallography (Mercury software) validates results .
Basic: What is the kinetic behavior of this compound in oxidation reactions?
Methodological Answer:
Oxidation kinetics can be studied using potassium permanganate (KMnO₄) in aqueous media. Reaction order is determined via variable time method or UV-Vis spectroscopy (λmax ~525 nm for MnO₄⁻). First-order dependence on [diol] and [oxidant] is typical. Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots, with negative ΔS‡ suggesting associative transition states. Product identification (e.g., aldehydes) uses FT-IR and GC-MS .
Advanced: How can isotopic labeling elucidate the mechanism of diol dehydration or ring-opening reactions?
Methodological Answer:
Deuterium (²H) or ¹⁸O labeling tracks proton transfer and oxygen participation. For example, ¹H NMR monitors deuterium incorporation in intermediates. Kinetic isotope effects (KIE) distinguish between concerted and stepwise mechanisms. Computational studies (DFT) model labeled pathways, comparing energy barriers. Transient intermediates are trapped using low-temperature NMR or time-resolved spectroscopy .
Basic: What are the applications of this compound as a building block in organic synthesis?
Methodological Answer:
The diol serves as a precursor for:
- Heterocycles : Cyclocondensation with amines forms pyrrolidine or piperidine derivatives.
- Polymer Crosslinkers : Reacts with diisocyanates to form polyurethanes.
- Chiral Ligands : Functionalized into phosphines or salen ligands for asymmetric catalysis.
Reactivity is tuned via protecting groups (e.g., silyl ethers) for selective transformations .
Advanced: How can this compound enhance catalytic systems in asymmetric synthesis?
Methodological Answer:
The diol’s rigid cyclobutane backbone and hydroxyl groups enable chiral ligand design. For example, vanadium(V) complexes with diol-derived ligands catalyze epoxidation of alkenes with >90% enantiomeric excess (ee). Catalytic activity is optimized by modifying substituents on the phenyl group and solvent polarity (e.g., dichloromethane vs. ethanol). Turnover frequency (TOF) and activation energy are quantified via kinetic profiling .
Advanced: How do researchers resolve contradictions between experimental and computational spectral data for diol derivatives?
Methodological Answer:
Discrepancies in ¹³C NMR shifts (e.g., Δδ >5 ppm) prompt structure reevaluation. Hybrid methods combine experimental data (NOESY for spatial proximity) with DFT-predicted chemical shifts (GIAO method). Conflicting IR bands (e.g., unexpected carbonyl signals) may indicate oxidation byproducts, requiring LC-MS isolation. Collaborative databases (e.g., CSEARCH) validate assignments .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Storage conditions: inert atmosphere (N₂), desiccated, at 2–8°C. Spills are neutralized with inert absorbents (vermiculite) and disposed as hazardous waste. Toxicity assessments (e.g., LD50) guide risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
